2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a quinazolinone ring, which contains a quinazoline ring fused with a ketone group.
- The compound also contains a benzimidazole moiety, which is a bicyclic heterocycle.
- The presence of a fluorine atom at position 6 and a methyl group at position 2 on the quinazolinone ring adds further complexity.
- Overall, this compound exhibits interesting pharmacological properties due to its intricate structure.
Preparation Methods
- Synthetic routes for this compound can vary, but here’s a general outline:
- One approach involves the condensation of a 2-amino-4-fluorobenzonitrile with 2-methyl-3-oxobutanenitrile to form the quinazolinone ring.
- The benzimidazole moiety can be synthesized separately and then coupled to the quinazolinone ring.
- Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions:
- Oxidation: The ketone group in the quinazolinone ring can undergo oxidation.
- Reduction: Reduction of the nitro group (if present) or other functional groups.
- Substitution: Halogenation or other substitution reactions.
- Common reagents and conditions:
- Oxidation: Potassium permanganate, chromic acid.
- Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
- Substitution: Halogens (e.g., bromine, chlorine).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
- Medicine: May have therapeutic applications (requires further research).
- Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- Uniqueness lies in the specific substitution pattern and combination of heterocyclic rings.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H22FN5O2/c1-12(2)21-26-18-10-15(6-8-19(18)27(21)4)25-20(29)11-28-13(3)24-17-7-5-14(23)9-16(17)22(28)30/h5-10,12H,11H2,1-4H3,(H,25,29) |
InChI Key |
UJOHGJKCDJIHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C(=N4)C(C)C)C |
Origin of Product |
United States |
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